molecular formula C13H20ClN B14445557 1-(1-Phenylpropyl)pyrrolidine hydrochloride CAS No. 74332-77-7

1-(1-Phenylpropyl)pyrrolidine hydrochloride

Cat. No.: B14445557
CAS No.: 74332-77-7
M. Wt: 225.76 g/mol
InChI Key: YCSRHJDBYAMYOI-UHFFFAOYSA-N
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Description

1-(1-Phenylpropyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 1-phenylpropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrrolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Phenylpropyl)pyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(1-Phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which serves as a basic scaffold for various derivatives.

    1-(1-Ethyl-3-phenylpropyl)pyrrolidine hydrochloride: A similar compound with an ethyl group instead of a phenyl group, which may exhibit different biological activities.

    1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride: A derivative with a chloro substituent, which may have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

74332-77-7

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

1-(1-phenylpropyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-2-13(14-10-6-7-11-14)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H

InChI Key

YCSRHJDBYAMYOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCCC2.Cl

Origin of Product

United States

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